molecular formula C11H23NO3 B13604403 tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate

tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B13604403
M. Wt: 217.31 g/mol
InChI Key: HYEXCBXDBHHJJY-UHFFFAOYSA-N
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Description

tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate: is an organic compound with the molecular formula C11H23NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol. One common method involves the use of tert-butyl carbamate and 1-hydroxy-4-methylpentan-3-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins, facilitating the study of their structure and function .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting their activity and function. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

  • tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
  • tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate ®-isomer
  • This compound (S)-isomer

Uniqueness: this compound is unique due to its specific structure and functional groups. The presence of the tert-butyl group and the hydroxy group at specific positions in the molecule imparts distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate

InChI

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)

InChI Key

HYEXCBXDBHHJJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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